molecular formula C19H22ClN3O4S B11096020 N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide

N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide

Cat. No.: B11096020
M. Wt: 423.9 g/mol
InChI Key: VSUYQOAENDVRPT-KGENOOAVSA-N
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Description

N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Condensation with 4-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with cellular receptors: Modulating signal transduction pathways and cellular responses.

    Induction of oxidative stress: Generating reactive oxygen species that can lead to cell damage and apoptosis.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-Bromophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.

Properties

Molecular Formula

C19H22ClN3O4S

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H22ClN3O4S/c1-4-27-18-11-5-15(6-12-18)14(2)21-22-19(24)13-23(28(3,25)26)17-9-7-16(20)8-10-17/h5-12H,4,13H2,1-3H3,(H,22,24)/b21-14+

InChI Key

VSUYQOAENDVRPT-KGENOOAVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C

Origin of Product

United States

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